1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-
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Overview
Description
1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- typically involves the reaction of isoindoline derivatives with piperidine and diphenylpropyl groups under controlled conditions. One common method involves the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran (THF) as a solvent at its boiling point .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share a similar core structure but differ in their functional groups and side chains.
N-Substituted isoindoline derivatives: These compounds have different substituents on the nitrogen atom, leading to variations in their chemical and biological properties.
Uniqueness
1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Properties
CAS No. |
163268-23-3 |
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Molecular Formula |
C28H30N2O |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[1-(3,3-diphenylpropyl)piperidin-4-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C28H30N2O/c31-28-27-14-8-7-13-24(27)21-30(28)25-15-18-29(19-16-25)20-17-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,25-26H,15-21H2 |
InChI Key |
ZSOZYBIDCNHWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3C2=O)CCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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